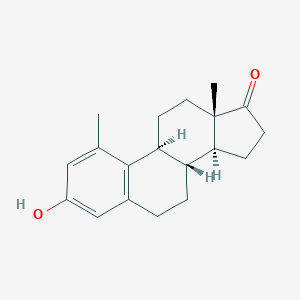

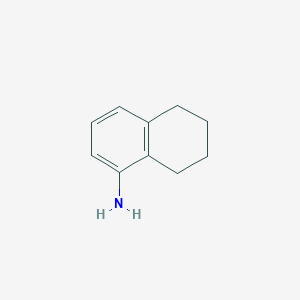

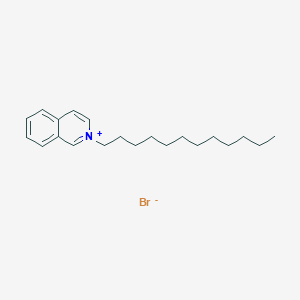

![molecular formula C15H12N2O2 B057501 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde CAS No. 118001-76-6](/img/structure/B57501.png)

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

Overview

Description

“4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde” is an imidazopyridine . It is a crucial target product and key intermediate in the synthesis of various drugs .

Synthesis Analysis

The synthesis of “4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde” involves several steps. The initial imine formation is considered the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis

The molecular formula of “4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde” is C15H12N2O2 . Its molecular weight is 252.27 g/mol . The InChI string and the Canonical SMILES string are also provided for further structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde” are complex and involve several steps . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Physical And Chemical Properties Analysis

“4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde” is a solid compound . It has a topological polar surface area of 43.6 Ų . It has a XLogP3-AA value of 2.7, indicating its lipophilicity .Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, which include “4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde”, have been reported to have promising applications in optoelectronic devices . Their unique chemical structure and versatility make them suitable for use in these devices .

Sensors

These compounds have also been used in the development of sensors . Their optical behaviors and biological properties make them ideal for this application .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been studied as potential anti-cancer agents . For example, some derivatives have shown significant results against breast cancer cells .

Emitters for Confocal Microscopy and Imaging

The luminescent properties of these compounds make them useful as emitters for confocal microscopy and imaging . This can help in visualizing biological structures and processes .

Antimicrobial Agents

Some imidazo[1,2-a]pyridine derivatives have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-Inflammatory Drugs

Imidazo[1,2-a]pyridine derivatives have also been reported to have anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases .

Mechanism of Action

Target of Action

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde primarily targets enzymes and receptors involved in various biochemical pathways. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, it interacts with lipoxygenase (LOX), an enzyme involved in the inflammatory response .

Mode of Action

The compound interacts with its targets through binding to the active sites of these enzymes. For AChE and BChE, it inhibits the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This results in prolonged cholinergic signaling, which can enhance cognitive function and memory. In the case of LOX, the compound inhibits the enzyme’s activity, reducing the production of pro-inflammatory leukotrienes .

Biochemical Pathways

By inhibiting AChE and BChE, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde affects the cholinergic pathway, enhancing neurotransmission and potentially improving cognitive functions. The inhibition of LOX impacts the arachidonic acid pathway, leading to decreased synthesis of leukotrienes and thus reducing inflammation .

Pharmacokinetics

The pharmacokinetic profile of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde includes its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism occurs primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion. The compound is excreted mainly via the kidneys .

Result of Action

At the molecular level, the inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing synaptic transmission and cognitive functions. The inhibition of LOX results in reduced inflammation by lowering leukotriene levels. Cellularly, these actions can lead to improved neuronal communication and reduced inflammatory responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially affecting its bioavailability and therapeutic efficacy .

This comprehensive overview highlights the multifaceted mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, emphasizing its potential therapeutic applications and the factors influencing its effectiveness.

: New Imidazo[1,2-a]pyridin-2-yl Derivatives as AChE, BChE, and LOX Inhibitors

properties

IUPAC Name |

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDDDYGGKVCWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353389 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

CAS RN |

118001-76-6 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

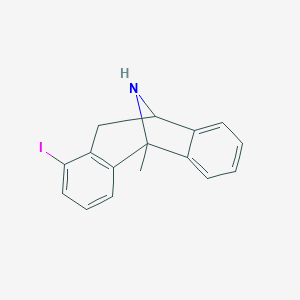

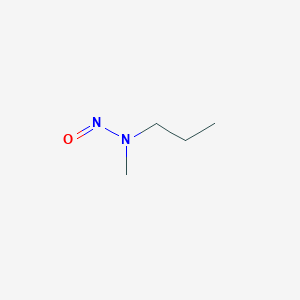

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

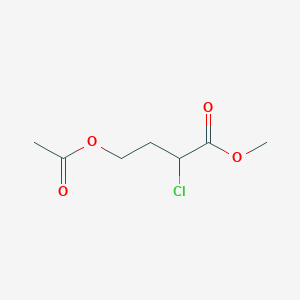

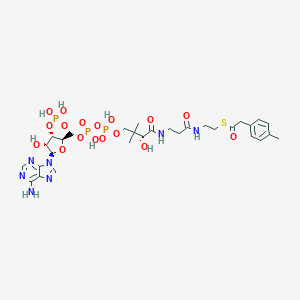

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

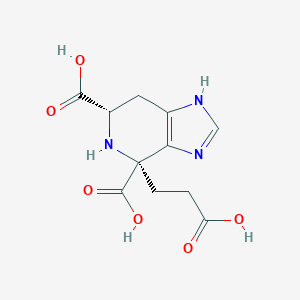

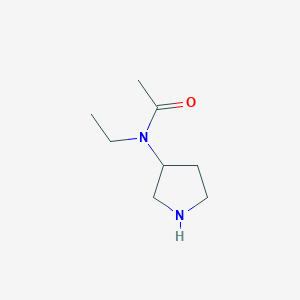

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)